N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of fluorinated heterocycles. These compounds are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.
Attachment of the difluorophenylmethyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a difluorophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying various biological processes.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-difluorophenyl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
- (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of fluorine atoms and the pyrazole ring. This combination enhances its stability, bioavailability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-8-19(3-2-14)18-13(9)17-7-10-4-11(15)6-12(16)5-10/h4-6,8H,2-3,7H2,1H3,(H,17,18) |
InChI Key |
SHBPMXWYUHAKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)CCF |
Origin of Product |
United States |
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